N-Cyclohexylidene-2-methylpropane-2-sulfinamide
Overview
Description
N-Cyclohexylidene-2-methylpropane-2-sulfinamide is a chemical compound with the molecular formula C10H19NOS and a molecular weight of 201.33 g/mol . It is known for its unique structure, which includes a cyclohexylidene group attached to a sulfinamide moiety. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexylidene-2-methylpropane-2-sulfinamide typically involves the reaction of cyclohexanone with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound. These products are valuable intermediates in various chemical syntheses .
Scientific Research Applications
N-Cyclohexylidene-2-methylpropane-2-sulfinamide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Pathways involved in its mechanism of action include enzymatic reactions and binding to receptor sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclohexylidene-2-methylpropane-2-sulfinamide include:
- N-Cyclohexylidene-2-methylpropane-2-sulfonamide
- N-Cyclohexylidene-2-methylpropane-2-sulfide
- N-Cyclohexylidene-2-methylpropane-2-sulfoxide
Uniqueness
This compound is unique due to its specific combination of a cyclohexylidene group and a sulfinamide moiety. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexylidene-2-methylpropane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELUBRHLPUTXTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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